molecular formula C14H19BrO B13483806 (2-Bromo-1-(cyclohexyloxy)ethyl)benzene

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene

Cat. No.: B13483806
M. Wt: 283.20 g/mol
InChI Key: KOVPZRSHMFGDMZ-UHFFFAOYSA-N
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Description

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene is an organic compound that features a benzene ring substituted with a bromoethyl group and a cyclohexyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-(cyclohexyloxy)ethyl)benzene typically involves a multi-step process. One common method is the electrophilic aromatic substitution reaction, where benzene undergoes bromination in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The resulting bromobenzene is then subjected to further reactions to introduce the cyclohexyloxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Scientific Research Applications

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-1-(cyclohexyloxy)ethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The benzene ring’s electron-rich nature allows it to react with electrophiles, forming intermediates that can undergo further transformations. The specific pathways and molecular targets depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Bromobenzene: A simpler compound with only a bromine substituent on the benzene ring.

    Cyclohexyloxybenzene: Contains a cyclohexyloxy group but lacks the bromoethyl substituent.

    1-Bromo-2-ethylbenzene: Similar in structure but without the cyclohexyloxy group.

Uniqueness

(2-Bromo-1-(cyclohexyloxy)ethyl)benzene is unique due to the presence of both the bromoethyl and cyclohexyloxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H19BrO

Molecular Weight

283.20 g/mol

IUPAC Name

(2-bromo-1-cyclohexyloxyethyl)benzene

InChI

InChI=1S/C14H19BrO/c15-11-14(12-7-3-1-4-8-12)16-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11H2

InChI Key

KOVPZRSHMFGDMZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC(CBr)C2=CC=CC=C2

Origin of Product

United States

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